3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde
Description
3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6I2O2. It is characterized by the presence of two iodine atoms and a prop-2-yn-1-yloxy group attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Properties
IUPAC Name |
3,5-diiodo-2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h1,4-6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGJAGFTFRDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1I)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the iodination of 2-(prop-2-yn-1-yloxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 5 positions of the benzaldehyde ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products Formed
Oxidation: Formation of 3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: Formation of 3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The iodine atoms and the prop-2-yn-1-yloxy group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the iodine atoms, resulting in different reactivity and applications.
3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with different substitution pattern on the benzaldehyde ring.
Uniqueness
3,5-Diiodo-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of two iodine atoms at specific positions on the benzaldehyde ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
